

Application Notes and Protocols: HEC96719

Treatment in Primary Human Hepatocytes

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Compound of Interest

Compound Name: HEC96719

Cat. No.: B12405561

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Introduction

HEC96719 is a novel, potent, and selective tricyclic agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in bile acid, lipid, and glucose homeostasis.[1] As a clinical candidate for the treatment of non-alcoholic steatohepatitis (NASH), understanding its mechanism and effects in a physiologically relevant in vitro model, such as primary human hepatocytes, is crucial for preclinical and translational research.[1] These application notes provide detailed protocols for the treatment of primary human hepatocytes with **HEC96719**, along with expected quantitative outcomes and visualizations of the associated signaling pathways and experimental workflows.

Mechanism of Action

HEC96719 acts as a selective agonist for the Farnesoid X Receptor (FXR). In hepatocytes, FXR activation plays a pivotal role in regulating the expression of genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation. Upon binding of **HEC96719**, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the therapeutic effects observed in conditions like NASH.

Data Presentation

The following tables summarize representative quantitative data for the treatment of primary human hepatocytes with **HEC96719**. This data is illustrative and based on the high potency of **HEC96719** and typical responses observed with potent FXR agonists in this cell type. Actual results may vary depending on the donor, cell quality, and experimental conditions.

Table 1: In Vitro Potency of **HEC96719** in FXR Activation Assays

Assay Type	Parameter	Value
Time-Resolved Fluorescence Energy Transfer (TR-FRET)	EC50	1.37 nM[2]
Luciferase Reporter Assay	EC50	1.55 nM[2]

Table 2: Representative Dose-Response of **HEC96719** on FXR Target Gene Expression in Primary Human Hepatocytes (24-hour treatment)

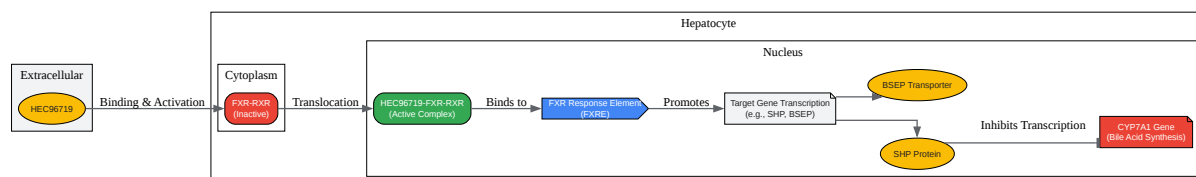
HEC96719 Concentration (nM)	SHP (NR0B2) mRNA Fold Induction	BSEP (ABCB11) mRNA Fold Induction
0 (Vehicle Control)	1.0	1.0
1	2.5	2.0
10	8.0	6.5
100	15.0	12.0
1000	16.5	13.5

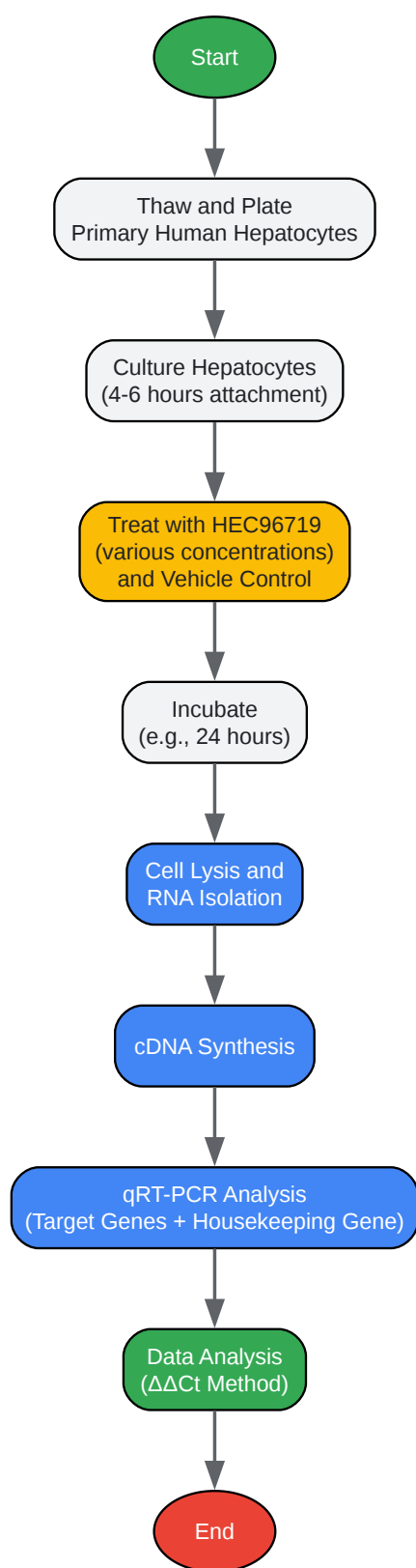
SHP (Small Heterodimer Partner) and BSEP (Bile Salt Export Pump) are well-characterized FXR target genes.

Signaling Pathway

The activation of FXR by **HEC96719** in primary human hepatocytes initiates a signaling cascade that regulates bile acid and lipid metabolism. The following diagram illustrates this

pathway.





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References

- 1. Discovery of a tricyclic farnesoid X receptor agonist HEC96719, a clinical candidate for treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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